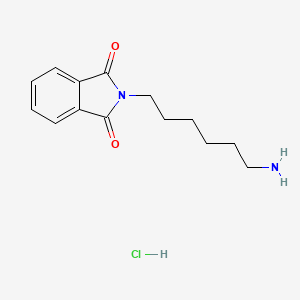![molecular formula C11H6BrClN2 B13039701 8-Bromo-4-chloropyrrolo[1,2-A]quinoxaline](/img/structure/B13039701.png)
8-Bromo-4-chloropyrrolo[1,2-A]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-4-chloropyrrolo[1,2-A]quinoxaline typically involves the cyclization of functionalized pyrroles and quinoxalines. One common method involves the intramolecular cyclization of N-phenylpyrroles in the presence of a catalyst such as PdCl2(dppf) and a base like cesium carbonate . The reaction is carried out in a solvent mixture of THF and water under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis and procurement processes. Companies like ChemScene offer bulk manufacturing and sourcing services for this compound .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-4-chloropyrrolo[1,2-A]quinoxaline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as organolithium compounds or Grignard reagents can be used for substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrroloquinoxalines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
8-Bromo-4-chloropyrrolo[1,2-A]quinoxaline has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of fluorescent probes and other industrial applications.
Mechanism of Action
The mechanism of action of 8-Bromo-4-chloropyrrolo[1,2-A]quinoxaline involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of enzymes such as protein kinase CK2 and AKT kinase . The compound’s effects are mediated through its binding to these targets, leading to the modulation of various cellular processes.
Comparison with Similar Compounds
8-Bromo-4-chloropyrrolo[1,2-A]quinoxaline can be compared with other similar compounds in the pyrroloquinoxaline family, such as:
Pyrrolo[1,2-A]quinoxaline: Lacks the bromine and chlorine substituents, which may affect its biological activity and chemical reactivity.
4-Chloropyrrolo[1,2-A]quinoxaline:
8-Bromo-4-methylpyrrolo[1,2-A]quinoxaline: Contains a methyl group instead of a chlorine atom, which can influence its chemical properties and biological effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C11H6BrClN2 |
|---|---|
Molecular Weight |
281.53 g/mol |
IUPAC Name |
8-bromo-4-chloropyrrolo[1,2-a]quinoxaline |
InChI |
InChI=1S/C11H6BrClN2/c12-7-3-4-8-10(6-7)15-5-1-2-9(15)11(13)14-8/h1-6H |
InChI Key |
JHMSDAHLIRWIGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C1)C(=NC3=C2C=C(C=C3)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-iodo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid](/img/structure/B13039641.png)
![4-Chloro-8-methyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine](/img/structure/B13039648.png)
![N-(4-chlorophenyl)-1-[(E,Z)-N'-[(4-chlorophenyl)amino]-N-[(4-chlorophenyl)imino]carbamimidoyl]formamide](/img/structure/B13039655.png)

![1,6-Dimethyl-3-(p-tolyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13039660.png)






